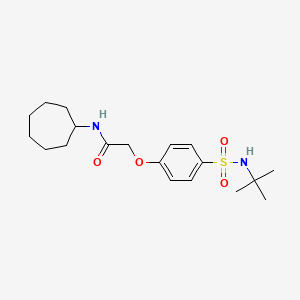
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of cyclic nucleotide phosphodiesterase inhibitors. It was first synthesized in 2002 by scientists at Bayer Pharmaceuticals. Since then, it has been extensively studied for its potential applications in various scientific research fields.
Mécanisme D'action
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 works by inhibiting the enzyme cyclic nucleotide phosphodiesterase (PDE). This enzyme is responsible for breaking down cyclic guanosine monophosphate (cGMP), which is an important signaling molecule in the body. By inhibiting PDE, this compound 41-2272 increases the levels of cGMP, which leads to vasodilation, anti-inflammatory effects, and anti-tumor effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, including the lungs, heart, and brain. It has also been shown to have vasodilatory effects, which can help to lower blood pressure and improve blood flow. Additionally, this compound 41-2272 has been shown to have anti-inflammatory effects, which can help to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 in lab experiments is its ability to selectively inhibit PDE. This allows researchers to study the effects of cGMP on various biological processes, without the interference of other signaling molecules. Additionally, this compound 41-2272 has been shown to have low toxicity in animal studies, which makes it a safer alternative to other PDE inhibitors.
However, there are also some limitations to using this compound 41-2272 in lab experiments. One of the main limitations is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound 41-2272 has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272. One area of interest is its potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in the treatment of various inflammatory disorders. Additionally, this compound 41-2272 has been shown to have anti-tumor effects, which could have implications for the treatment of cancer. Further research is needed to fully understand the potential applications of this compound 41-2272 in these and other fields.
Méthodes De Synthèse
The synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 involves the reaction of 4-aminophenol with tert-butyl chloroformate to form N-tert-butyl-4-aminophenyl carbonate. This intermediate is then reacted with cycloheptylamine to form N-cycloheptyl-N-tert-butyl-4-aminophenyl carbonate. The final step involves the reaction of this intermediate with ethyl chloroacetate to form this compound 41-2272.
Applications De Recherche Scientifique
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 has been extensively studied for its potential applications in various scientific research fields. It has been shown to have a wide range of biological activities, including vasodilation, anti-inflammatory effects, and anti-tumor effects.
Propriétés
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-19(2,3)21-26(23,24)17-12-10-16(11-13-17)25-14-18(22)20-15-8-6-4-5-7-9-15/h10-13,15,21H,4-9,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZKTVAFIHDBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697906.png)
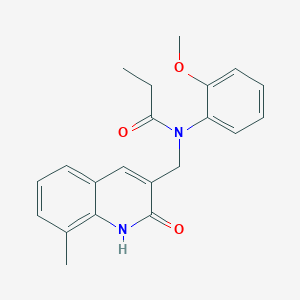
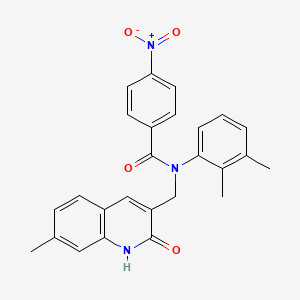

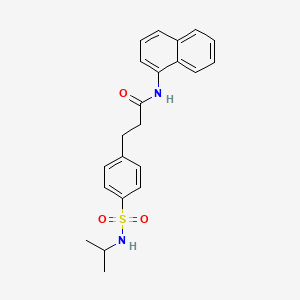

![N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7697942.png)

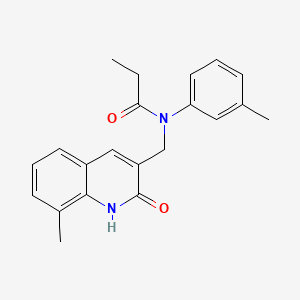
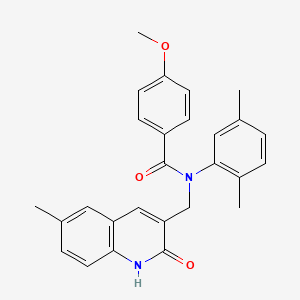
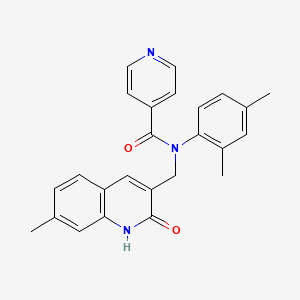

![1-(3-methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697990.png)
